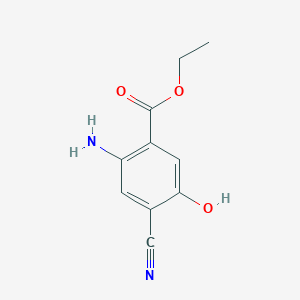

Ethyl 2-amino-4-cyano-5-hydroxybenzoate

Description

Ethyl 2-amino-4-cyano-5-hydroxybenzoate is a multifunctional benzoate derivative characterized by its amino (-NH₂), cyano (-CN), hydroxyl (-OH), and ester (-COOEt) groups. This compound’s unique substitution pattern enables diverse reactivity, making it relevant in pharmaceutical synthesis, agrochemical intermediates, and materials science. The electron-withdrawing cyano group enhances electrophilic substitution resistance, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing crystallinity and solubility .

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

ethyl 2-amino-4-cyano-5-hydroxybenzoate |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-9(13)6(5-11)3-8(7)12/h3-4,13H,2,12H2,1H3 |

InChI Key |

LQFVSBFJNWGRQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. One common method is the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-cyano-5-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the amino and cyano groups, can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Ethyl 2-amino-4-cyano-5-hydroxybenzoate with three structurally related compounds:

Reactivity and Functional Group Interactions

- Cyano vs. Acetamido Groups: The cyano group in this compound increases electrophilic resistance compared to the electron-donating acetamido group in Methyl 4-acetamido-2-hydroxybenzoate. This difference impacts nitration/sulfonation reactivity .

- Hydrogen Bonding: The hydroxyl and amino groups in this compound promote robust hydrogen-bonded networks, enhancing crystallinity. In contrast, 2-aminobenzamides prioritize amide-mediated H-bonding, favoring solubility in polar solvents .

- Ester Flexibility : Ethyl esters (as in the target compound) typically offer slower hydrolysis rates than methyl esters (e.g., Methyl 4-acetamido-2-hydroxybenzoate), affecting drug delivery kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.